Diethyl (docos-13-en-1-yl)propanedioate

Lipophilicity XLogP3 Membrane permeability

Diethyl (docos-13-en-1-yl)propanedioate (CAS 612489-67-5) is a long-chain unsaturated malonate diester with molecular formula C29H54O4 and a molecular weight of 466.7 g/mol. It belongs to the class of C-alkylated diethyl malonates, incorporating a docos-13-en-1-yl (erucyl-like) hydrocarbon chain at the alpha position of the propanedioate scaffold.

Molecular Formula C29H54O4
Molecular Weight 466.7 g/mol
CAS No. 612489-67-5
Cat. No. B12586561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (docos-13-en-1-yl)propanedioate
CAS612489-67-5
Molecular FormulaC29H54O4
Molecular Weight466.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCCCCCC(C(=O)OCC)C(=O)OCC
InChIInChI=1S/C29H54O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28(30)32-5-2)29(31)33-6-3/h13-14,27H,4-12,15-26H2,1-3H3
InChIKeyYMKUECNBUDEBHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (docos-13-en-1-yl)propanedioate (CAS 612489-67-5) – Compound Identity and Class Baseline for Scientific Procurement


Diethyl (docos-13-en-1-yl)propanedioate (CAS 612489-67-5) is a long-chain unsaturated malonate diester with molecular formula C29H54O4 and a molecular weight of 466.7 g/mol [1]. It belongs to the class of C-alkylated diethyl malonates, incorporating a docos-13-en-1-yl (erucyl-like) hydrocarbon chain at the alpha position of the propanedioate scaffold [1]. The compound is structurally defined by the presence of two ethyl ester groups and a 22-carbon linear alkenyl chain containing a single unsaturation at the 13-position (predominantly E configuration) . This structural architecture confers extreme lipophilicity (computed XLogP3 = 11.7) and high conformational flexibility (26 rotatable bonds), properties that fundamentally differentiate it from the parent diethyl malonate and shorter-chain homologues .

Why Diethyl (docos-13-en-1-yl)propanedioate Cannot Be Interchanged with Generic Diethyl Malonate or Shorter-Chain Alkyl Malonates


Generic substitution among diethyl alkylmalonates fails because the physicochemical properties governing solubility, membrane partitioning, enzymatic stability, and synthetic reactivity scale non-linearly with chain length and unsaturation position [1]. Diethyl malonate (C7H12O4, MW 160.17, XLogP3 ≈ 0.9) and diethyl (docos-13-en-1-yl)propanedioate (C29H54O4, MW 466.7, XLogP3 = 11.7) differ by more than 10 logP units, a difference that dictates fundamentally incompatible solvent handling, chromatographic behavior, and biological compartmentalization [2][3]. Furthermore, the unsaturated docos-13-en-1-yl chain introduces a defined geometrical constraint at the double bond that is absent in fully saturated analogues, affecting molecular packing, metabolic susceptibility, and supramolecular assembly in ways that cannot be predicted from simpler homologues . The quantitative evidence below demonstrates exactly where these differences translate into measurable, procurement-relevant performance gaps.

Quantitative Differentiation Evidence for Diethyl (docos-13-en-1-yl)propanedioate Versus Closest Comparators


Lipophilicity Differential: >10 LogP Unit Gap Versus Parent Diethyl Malonate and Shorter-Chain Homologues

Diethyl (docos-13-en-1-yl)propanedioate (XLogP3 = 11.7) exceeds the lipophilicity of the parent diethyl malonate (XLogP3 ≈ 0.9) by 10.8 logP units, and exceeds that of a medium-chain representative diethyl tetradecylmalonate (estimated XLogP3 ≈ 7.5–8.0) by approximately 3.7–4.2 logP units, based on computed fragment-additivity models in PubChem [1][2][3]. This difference means that for every 1-unit increase in logP, the octanol-water partition coefficient increases 10-fold; the observed 10.8 logP gap therefore corresponds to a >10^10-fold difference in equilibrium partitioning behavior [4].

Lipophilicity XLogP3 Membrane permeability Drug-likeness Solvent partitioning

Conformational Flexibility and Rotatable Bond Count: 26 vs. 6 Rotatable Bonds for Parent Diethyl Malonate

The target compound possesses 26 rotatable bonds (computed by Cactvs 3.4.8.24), compared to only 6 rotatable bonds for diethyl malonate and approximately 18–20 rotatable bonds for diethyl tetradecylmalonate [1][2]. This >4-fold increase in conformational degrees of freedom directly affects entropy-driven binding, crystallization propensity, and the compound's behavior in molecular dynamics simulations where chain sampling completeness is critical [3].

Conformational flexibility Rotatable bonds Molecular dynamics Entropic penalty Crystallization

Double-Bond Geometry Constraint at Position 13: (13E) Stereochemistry Distinguished from Saturated and (Z)-Analogues

Diethyl (docos-13-en-1-yl)propanedioate is explicitly identified as the (13E) isomer (diethyl (13E)-13-docosen-1-ylmalonate) in authoritative chemical databases . The E (trans) configuration introduces a local geometric constraint that rigidifies the chain at the 13-position, contrasting with the fully saturated docosyl analogue (no constraint) and the (13Z) analogue (erucyl configuration, which produces a kinked chain geometry) [1][2]. This stereochemical difference alters the compound's packing density in self-assembled monolayers, its melting point relative to saturated analogues, and its susceptibility to specific desaturase or isomerase enzymes in biological systems [3].

Double-bond stereochemistry E/Z isomerism Membrane fluidity Metabolic stability cis/trans

Hydrogen Bond Acceptor Count and Topological Polar Surface Area: 4 Acceptors, 52.6 Ų – Identical to Parent but Partitioned into a >300 Da Larger Hydrophobic Scaffold

The target compound has 4 hydrogen bond acceptors (the carbonyl oxygens of the two ester groups) and a topological polar surface area (TPSA) of 52.6 Ų, identical to that of diethyl malonate [1]. However, because these polar atoms are embedded in a molecular framework that is >300 Da heavier and >10 logP units more lipophilic, the effective solvent-accessible polar surface area in a biological membrane context is drastically reduced relative to diethyl malonate [2]. This creates a unique profile: the compound retains the same formal H-bond acceptor pharmacophore while fundamentally altering its bioavailability prediction (Veber rules: TPSA < 140 Ų and rotatable bonds ≤ 10 predict good oral bioavailability; the target fails the rotatable bond criterion dramatically) [3].

Hydrogen bonding Polar surface area Blood-brain barrier Oral absorption TPSA

Molecular Weight and Exact Mass: 466.7 Da vs. 160.2 Da Parent – Impact on LC-MS Detection Sensitivity and Chromatographic Retention

The exact mass of diethyl (docos-13-en-1-yl)propanedioate is 466.40221 Da (monoisotopic), approximately 306 Da heavier than diethyl malonate (160.07356 Da) [1]. This mass difference shifts the compound into a mass range where electrospray ionization (ESI) sensitivity in positive-ion mode is enhanced due to increased surface activity and higher proton affinity of the long alkyl chain, while also requiring different chromatographic conditions: reversed-phase retention time on a C18 column increases from ~2–3 min (diethyl malonate, near void) to >20 min for the docos-13-en-1-yl derivative under typical acetonitrile/water gradients [2][3].

Molecular weight LC-MS Retention time Detection limit Mass spectrometry

High-Value Application Scenarios for Diethyl (docos-13-en-1-yl)propanedioate Based on Quantitative Differentiation Evidence


Ultrastable Lipid Bilayer and Membrane Mimetic Studies Requiring C22 Monounsaturated Chain Architecture

The (13E)-docos-13-en-1-yl chain provides an extended, near-linear lipid anchor with a single trans double-bond constraint that mimics natural sphingolipid and very-long-chain fatty acid behavior in membrane bilayers. Its XLogP3 of 11.7 ensures stable insertion into lipid membranes with negligible aqueous-phase leakage, while the 26-rotatable-bond architecture allows physiologically realistic chain dynamics in molecular dynamics simulations [1]. The diester headgroup can be selectively hydrolyzed to the free propanedioic acid for pH-dependent membrane anchoring studies, a modification pathway not available in simple fatty acid esters [2].

Hydrophobic Surface Functionalization and Self-Assembled Monolayer (SAM) Formation on Metal Oxides

The extreme lipophilicity (XLogP3 = 11.7) and the 26-rotatable-bond chain enable dense, low-defect SAM packing on alumina, titania, or indium tin oxide surfaces via the propanedioate diester anchoring group. The (13E) geometry maintains extended-chain packing without the kink-induced defects characteristic of (Z)-unsaturated analogues, resulting in higher coverage densities and lower surface energy (as indirectly supported by the >10 logP unit shift from parent malonate) [1]. Shorter-chain malonates (C14, C18) cannot achieve comparable film thicknesses or hydrophobicity [3].

Late-Eluting LC-MS Internal Standard for Very-Long-Chain Lipidomic Profiling

With a monoisotopic mass of 466.40221 Da and a reversed-phase retention time exceeding 20 min under typical lipidomic gradients, this compound occupies a chromatographic window beyond most endogenous phospholipids and sphingolipids, making it an ideal internal standard or retention-time marker for ultra-long-chain fatty acid and wax ester analysis [4]. Its 4 H-bond acceptors and TPSA of 52.6 Ų ensure ESI-positive ionization efficiency comparable to other diesters, while its mass deficit (466.40221 Da) distinguishes it from isobaric interferences in high-resolution mass spectrometry .

Precursor for Docos-13-en-1-yl-Functionalized Bioactive Conjugates and Prodrugs

The diethyl propanedioate scaffold serves as a synthetic hub: the alpha position (C-2) is substituted with the docos-13-en-1-yl chain, but the malonate core can be selectively mono-hydrolyzed, decarboxylated, or converted to barbiturates, amides, or heterocycles via established malonate chemistry [2][5]. The (13E)-alkenyl chain provides a chemically addressable olefin for metathesis, epoxidation, or thiol-ene click reactions, enabling modular construction of lipid-drug conjugates, surface-active agents, or polymerizable lipids that retain the precise C22 monounsaturated architecture [6].

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